tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate
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Overview
Description
tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate is an organic compound with the molecular formula C15H23NO2. It is a versatile substance used in various scientific research fields, including pharmaceuticals, organic synthesis, and materials science . This compound is characterized by its unique structure, which includes a tert-butyl ester group and an amino group attached to a propanoate backbone.
Preparation Methods
The synthesis of tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-methylbenzylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate is used in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It is utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate can be compared with similar compounds such as:
tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate: This compound has a similar structure but with a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.
tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}propanoate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate: The methoxy group can influence the compound’s solubility and interaction with biological molecules.
These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)methylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-5-7-13(8-6-12)11-16-10-9-14(17)18-15(2,3)4/h5-8,16H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAAIAGDDCDOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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